2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[(7-Chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a benzothiadiazine-dioxide core linked via a sulfanyl bridge to an acetamide moiety substituted with a trifluoromethylphenyl group. This compound belongs to a class of N-substituted 2-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The benzothiadiazine-dioxide scaffold is known for its electron-withdrawing and hydrogen-bonding capabilities, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug development.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFDEOROSQHGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol with N-[2-(trifluoromethyl)phenyl]acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .
Scientific Research Applications
Anticonvulsant Properties
Recent studies have explored the anticonvulsant activity of compounds structurally related to 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide. For instance, derivatives of N-phenylacetamide have shown promise in animal models of epilepsy. These studies indicate that modifications in the chemical structure can significantly affect anticonvulsant efficacy and toxicity profiles .
Antimicrobial Activity
Compounds with similar benzothiadiazine structures have been investigated for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity against various pathogenic bacteria and fungi. This suggests that this compound could exhibit similar effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiadiazine core and subsequent functionalization to introduce the trifluoromethyl group. The synthetic pathways often yield a variety of derivatives that can be screened for different biological activities.
Case Study 1: Anticonvulsant Activity Assessment
In a study assessing the anticonvulsant properties of related compounds, several derivatives were synthesized and tested in rodent models. The results indicated that specific substitutions on the phenyl ring could enhance efficacy while reducing neurotoxicity. The study highlighted the importance of structure–activity relationships in developing new antiepileptic drugs .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial potential of benzothiadiazine derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfonamide moiety significantly impacted antimicrobial activity, suggesting pathways for optimizing these compounds for therapeutic use .
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, or metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares structural motifs with several acetamide derivatives, as summarized below:
Key Observations:
- Electron-Withdrawing Groups : The 7-chloro and 1,1-dioxo groups in the target compound enhance electrophilicity and hydrogen-bond acceptor capacity compared to analogs like the triazole-based derivatives .
- Trifluoromethyl vs. Halogen Substitution : The 2-CF₃ group in the target compound likely improves membrane permeability relative to the 3-Cl-4-F-phenyl group in ’s compound .
- Sulfanyl Bridges : The -S- linkage in the target compound and its analogs (e.g., and ) may facilitate interactions with cysteine residues in enzyme active sites .
Stability and Toxicity Considerations
- Metabolic Stability: The trifluoromethyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ) .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of benzothiadiazine and is notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a benzothiadiazine core with a chloro substituent and a trifluoromethyl phenyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications like the introduction of trifluoromethyl groups can enhance antibacterial activity due to increased lipophilicity and membrane permeability .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .
The biological activity is primarily attributed to the interaction of the compound with specific cellular targets:
- Inhibition of Enzymatic Activity : The benzothiadiazine moiety can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism .
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, potentially modulating signaling pathways associated with inflammation and cell growth .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiadiazine derivatives found that compounds with similar structural features exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined against several pathogens, including Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections .
Study 2: Anticancer Properties
In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Condensation of 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol with a halogenated intermediate (e.g., 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide) under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Cyclization using agents like POCl₃ to form the thiadiazine ring, as demonstrated in analogous syntheses of triazolothiadiazines .
- Key Considerations : Reaction temperature (80–100°C) and solvent polarity significantly impact yield. Purification typically involves column chromatography or recrystallization.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity; IR for functional group validation (e.g., sulfonyl, amide).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- X-ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions, as applied to related acetamide derivatives .
- Computational Tools : DFT calculations (e.g., Gaussian 09) to predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthetic yield of this compound, particularly for scale-up?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency.
- Reaction Engineering : Use microfluidic reactors to control exothermic steps (e.g., POCl₃ cyclization) and minimize side products .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (solvent ratio, temperature, stoichiometry). For example, a 2³ factorial design identified DMF:THF (3:1) as optimal for similar thiadiazines .
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects.
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) with whole-cell viability tests to decouple direct target engagement from off-target cytotoxicity .
- Metabolomics : Use LC-MS-based profiling to identify metabolic perturbations linked to observed contradictions .
Q. What computational approaches are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinase domains or bacterial enzymes.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. For example, simulations of analogous benzothiadiazines revealed hydrophobic interactions with ATP-binding pockets .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and electronegativity .
Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In Vitro ADME :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
- In Vivo Studies : Administer via IV/PO routes in rodents; use LC-MS/MS for plasma concentration-time profiling. For related sulfonamide derivatives, AUC₀–24h correlated with amide substituent lipophilicity .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers) be addressed?
- Methodological Answer :
- Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C).
- Co-Solvent Systems : Use hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility without altering chemical integrity.
- Solid-State Analysis : Perform DSC/TGA to identify polymorphic forms that may influence solubility, as seen in benzothiadiazine analogs .
Experimental Design Considerations
Q. What frameworks guide the integration of computational and experimental data for this compound?
- Methodological Answer :
- Iterative Validation : Compare docking predictions with experimental binding affinities (e.g., SPR or ITC) to refine computational models.
- Multi-Omics Integration : Overlay transcriptomic data from treated cells with predicted pathway perturbations (e.g., KEGG pathway analysis) .
- Collaborative Workflows : Follow CRDC guidelines (e.g., RDF2050108 for process control) to systematize data generation and analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
